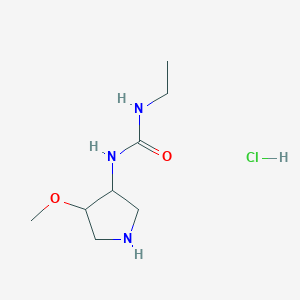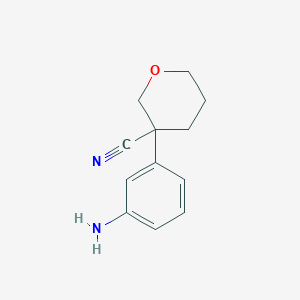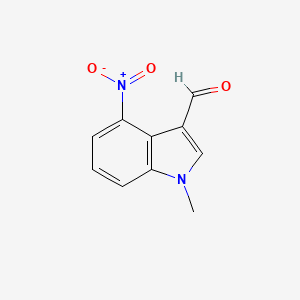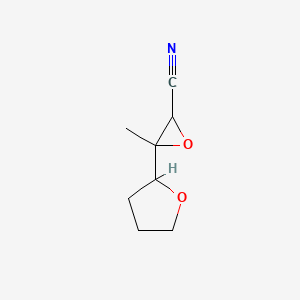
1-Chloro-6-methylisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-methylisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-6-methylisoquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
1-Chloro-6-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur under basic conditions.
Scientific Research Applications
1-Chloro-6-methylisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-methylisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is likely that the compound affects various biochemical pathways by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-Chloro-6-methylisoquinoline-3-carboxylic acid can be compared to other isoquinoline derivatives, such as:
1-Chloroisoquinoline: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
6-Methylisoquinoline: Does not have the chlorine atom, which may affect its reactivity and applications.
3-Carboxyisoquinoline: Similar structure but without the chlorine and methyl groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-chloro-6-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(4-6)5-9(11(14)15)13-10(8)12/h2-5H,1H3,(H,14,15) |
InChI Key |
SJPAVDMJJOMPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


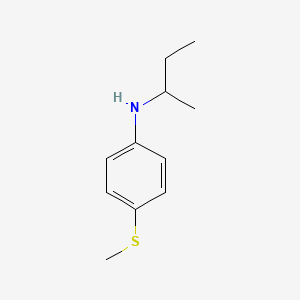


![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
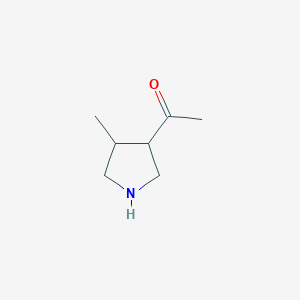
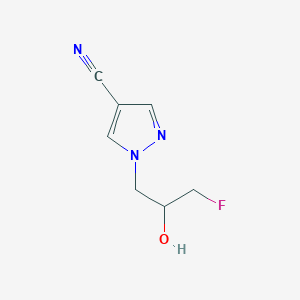
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
